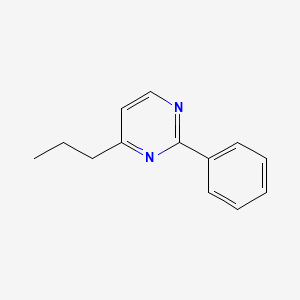

2-Phenyl-4-propylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-phenyl-4-propylpyrimidine |

InChI |

InChI=1S/C13H14N2/c1-2-6-12-9-10-14-13(15-12)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |

InChI Key |

RBRQRYAUJLXFLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 4 Propylpyrimidine and Analogues

Classical Approaches to Pyrimidine (B1678525) Ring Formation

Classical methods for constructing the pyrimidine ring have been established for over a century and typically involve the formation of the heterocyclic system from acyclic precursors. These strategies are foundational in heterocyclic chemistry.

Condensation Reactions

The most traditional and widely employed method for pyrimidine synthesis is the condensation reaction between a compound containing an N-C-N fragment (like amidines, urea (B33335), or guanidine) and a 1,3-dielectrophile, most commonly a β-dicarbonyl compound. wikipedia.orgijsat.orgnih.gov This approach allows for the direct formation of the six-membered ring. For instance, the reaction of benzamidine (B55565) with a suitable 1,3-dicarbonyl precursor would be a direct route to 2-phenyl substituted pyrimidines. The versatility of this method lies in the variability of both the amidine and the dicarbonyl component, enabling the synthesis of a diverse library of substituted pyrimidines. ijsat.org These reactions are often catalyzed by either acids or bases. slideshare.net

A specific example is the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which yields 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This highlights a direct and high-yielding route to pyrimidines that may be otherwise challenging to synthesize. organic-chemistry.org

Cyclization Reactions

Cyclization reactions represent a cornerstone in the synthesis of pyrimidine rings, involving the intramolecular or intermolecular formation of the heterocyclic core from various starting materials. mdpi.com A notable strategy is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.orgresearchgate.net This method is valued for its broad substrate scope and tolerance of numerous functional groups. acs.org The reaction proceeds through a unique pathway where nitriles act as electrophiles, leading to the formation of two C-N bonds and one C-C bond. acs.orgresearchgate.net

Other cyclization strategies include [3+3] cycloadditions and multicomponent reactions that assemble the pyrimidine ring from several fragments in a single step. mdpi.com For example, a [2+2+2] strategy involving the cyclization of ketones with nitriles has been developed for creating diversely functionalized pyrimidines. mdpi.com Microwave-assisted cyclization has also been shown to be an efficient method for accessing fluoroalkyl-substituted pyrimidines. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Copper-Catalyzed Cyclization | Ketones, Nitriles | CuCl₂, NaOH, 120°C | 2,4,6-Trisubstituted Pyrimidines | acs.org |

| [3+3] Cycloaddition | Acetylacetone, Urea | TFA, Water | 4,6-Disubstituted Pyrimidines | mdpi.com |

| Microwave-Assisted Cyclization | Fluorinated Acetoacetates, Amidines | Microwave Irradiation | Fluoroalkyl Pyrimidines | mdpi.com |

Biginelli Reaction and its Modifications

The Biginelli reaction, first reported in 1891, is a classic three-component condensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793). biomedres.uswikipedia.org This reaction typically yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.org While the direct product is a dihydropyrimidine (B8664642), these intermediates can be subsequently oxidized to form the fully aromatic pyrimidine ring.

Modifications to the original Biginelli reaction have expanded its scope and utility. biomedres.us For instance, a four-component reaction using methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) has been developed to introduce a methoxy (B1213986) group at the 4-position of the resulting hexahydropyrimidine. biomedres.usresearchgate.net The choice of catalyst, solvent, and substituents on the starting materials can significantly influence the structure of the final product. biomedres.us Although a powerful tool, the traditional Biginelli reaction is primarily used for accessing dihydropyrimidine scaffolds, which are valuable in their own right for their pharmacological properties. wikipedia.orgnih.gov

| Reaction Name | Components | Catalyst | Primary Product | Reference |

| Classical Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (Brønsted or Lewis) | 3,4-Dihydropyrimidin-2(1H)-one/thione | wikipedia.org |

| Four-Component Biginelli | Methyl Aroylpyruvate, Aldehyde, Urea/Thiourea, Methanol | Sodium Hydrogen Sulfate | 4-Methoxy-hexahydropyrimidine | biomedres.us |

Pinner Synthesis for Amidine Intermediates

The Pinner synthesis is a historical and fundamental method for constructing the pyrimidine ring. slideshare.netslideshare.netresearchgate.net It involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-keto ester or a β-diketone. slideshare.netslideshare.netresearchgate.net This reaction is a direct and versatile route to a wide range of substituted pyrimidines. slideshare.net The reaction is typically catalyzed by an acid or base. slideshare.net

A key feature of the Pinner synthesis is its reliance on amidines as one of the primary building blocks. researchgate.net Amidines themselves can be synthesized through various methods, and their subsequent reaction with dicarbonyl compounds provides a reliable pathway to the pyrimidine core. mdpi.com Modern variations of the Pinner reaction have expanded its scope, for example, by using β-bromo-α,β-unsaturated ketones as the 1,3-dicarbonyl equivalent, which react with amidines under copper catalysis. mdpi.comresearchgate.net A specific synthesis of 2-Phenyl-4-propylpyrimidine has been reported with a 37% yield. doi.org

Advanced Synthetic Strategies for Substituted Pyrimidines

While classical methods focus on building the pyrimidine ring from acyclic precursors, advanced strategies often involve the modification of a pre-existing pyrimidine core. These methods offer powerful tools for introducing a wide range of substituents with high precision.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of heterocyclic compounds, including pyrimidines. ethernet.edu.et These reactions typically involve the coupling of a halogenated or otherwise activated pyrimidine with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. nih.govresearchgate.net

Commonly used cross-coupling reactions for pyrimidine derivatization include:

Suzuki-Miyaura Coupling: This reaction pairs a halopyrimidine with a boronic acid or ester. It is widely used due to the stability and low toxicity of the boron reagents. rsc.orgmdpi.com

Stille Coupling: This involves the reaction of a halopyrimidine with an organostannane reagent. It is known for its high functional group tolerance. rsc.org

Sonogashira Coupling: This method is used to introduce alkyne substituents by coupling a halopyrimidine with a terminal alkyne, co-catalyzed by palladium and copper. rsc.org

These reactions provide a powerful means to create C-C bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups onto the pyrimidine ring. ethernet.edu.etresearchgate.net For example, a 2,4-dichloropyrimidine (B19661) can be selectively coupled with different arylboronic acids to create diversely substituted pyrimidines. mdpi.com Ligand-free catalytic systems have also been developed, offering more efficient and environmentally friendly protocols. rsc.org

| Coupling Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura | Halogenated Pyrimidine | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | mdpi.com |

| Stille | Halogenated Pyrimidine | Organostannane (e.g., R-SnBu₃) | Pd Catalyst | rsc.org |

| Sonogashira | Halogenated Pyrimidine | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | rsc.org |

| Negishi | Halogenated Pyrimidine | Organozinc Reagent | Pd or Ni Catalyst | nih.gov |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and is widely applied to the functionalization of pyrimidines. nih.gov This palladium-catalyzed cross-coupling reaction involves an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate, enabling the formation of a new carbon-carbon bond. nih.gov For the synthesis of this compound analogues, this reaction can be used to introduce the phenyl group at the C2 position, the propyl group at the C4 position, or both, by coupling the corresponding boronic acids with a di-halogenated pyrimidine.

The reaction's efficiency can be influenced by the choice of catalyst, base, and solvent. For instance, in the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, good yields were achieved using 5 mol % Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-Dioxane. mdpi.com It was noted that electron-rich boronic acids generally provide better yields. mdpi.com Microwave irradiation has also been shown to accelerate the Suzuki-Miyaura coupling of 4-pyrimidyl tosylates in water, providing a rapid route to 4-substituted pyrimidines. d-nb.info

| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Yield | Ref |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 85% | mdpi.com |

| 2 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ / Dioxane:H₂O | 92% | rsc.org |

| 3 | 2-chloro-4-propylpyrimidine (hypothetical) | Phenylboronic acid | Pd catalyst | Base / Solvent | N/A | |

| 4 | 4-chloro-2-phenylpyrimidine (hypothetical) | Propylboronic acid | Pd catalyst | Base / Solvent | N/A |

Sonogashira Coupling

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. researchgate.net In pyrimidine chemistry, it is frequently used to introduce alkynyl substituents onto the pyrimidine core. researchgate.netnih.gov While this reaction does not directly yield the propyl group of this compound, it can be a key step in a multi-step synthesis. For example, a 4-alkynylpyrimidine could be synthesized via Sonogashira coupling, followed by catalytic hydrogenation to reduce the alkyne to the corresponding saturated propyl chain.

The reaction is known for its mild conditions, often performed at room temperature with a mild base. researchgate.net A copper-catalyzed sequential Sonogashira coupling followed by aminocyclization has been developed to create complex pyrimidine-fused skeletons, demonstrating the reaction's utility in building molecular complexity. rsc.orgrsc.org

| Entry | Pyrimidine Substrate | Alkyne | Catalyst System | Conditions | Yield | Ref |

| 1 | 2-(2-bromophenyl)-1H-perimidine | Phenylacetylene | CuI | K₂CO₃, Dioxane, 80 °C | 62% | rsc.org |

| 2 | 5-iodo-6-methylpyrimidine base | Terminal Acetylenes | Pd catalyst | DMF, Room Temp. | Good | researchgate.net |

| 3 | (Het)aroyl chlorides | (TMS)-acetylene | (Ph₃P)₂PdCl₂ / CuI | NEt₃, THF, Room Temp. | N/A | acs.org |

Heck and Stille Reactions

The Heck and Stille reactions are additional palladium-catalyzed cross-coupling methods for C-C bond formation. mdpi.comcdnsciencepub.com The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This is particularly useful for synthesizing pyrimidines with vinyl or styrenyl substituents, which can be further modified. nih.gov

The Stille reaction couples an organic halide with an organotin compound. Both reactions have been applied to the functionalization of various heterocyclic systems, including pyrrolo[2,3-d]pyrimidines, highlighting their potential for creating diverse analogues. researchgate.net These methods offer alternative routes to introduce phenyl and other carbon-based groups onto the pyrimidine ring. mdpi.comcdnsciencepub.com

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. ajrconline.orgtcichemicals.com This approach is prized for its atom economy, reduced waste, and operational simplicity, making it a cornerstone of green chemistry. acsgcipr.orgmdpi.com

Several MCRs are known for producing pyrimidine and dihydropyrimidine cores. The Biginelli reaction, for example, is a classic three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. mdpi.com More advanced MCRs can provide direct access to highly substituted pyrimidines. A copper-catalyzed three-component cyclization of amidines, styrenes, and fluoroalkyl halides has been developed to construct functionalized pyrimidines through a radical addition/oxidation/cyclization sequence. rsc.org Another copper-catalyzed three-component reaction of amidines and alcohols can also yield polysubstituted pyrimidines. rsc.org These methods offer a rapid and convergent pathway to complex pyrimidine structures. nih.gov

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings like pyrimidine. nih.gov The reaction involves the attack of a nucleophile on the ring and displacement of a leaving group, such as a halide. In the pyrimidine ring, the carbon atoms are electron-deficient due to the electronegativity of the two nitrogen atoms, making them susceptible to nucleophilic attack.

Regioselectivity is a key consideration in the SNAr of substituted pyrimidines. Attack generally occurs at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. stackexchange.comechemi.com For 2,4-dihalopyrimidines, substitution typically occurs selectively at the C4 position. stackexchange.comwuxiapptec.com This preference is attributed to the greater stabilization of the anionic Meisenheimer intermediate formed during attack at C4. stackexchange.com However, the selectivity can be influenced by the substituents already on the ring; for example, an electron-donating group at C6 can direct substitution to the C2 position. wuxiapptec.com

| Substrate | Position of Attack | Influencing Factor | Outcome | Ref |

| 2,4-Dihalopyrimidines | C4 | Greater resonance stabilization of intermediate | C4-selective substitution is generally favored | stackexchange.comwuxiapptec.com |

| 2,4-Dichloropyrimidine with C6-EDG* | C2 | Electron-donating group at C6 | C2-selective substitution is preferred | wuxiapptec.com |

| Pyridine (B92270)/Pyrimidine | C2 and C4 | Negative charge on nitrogen in resonance form | Favored over C3 attack | stackexchange.comechemi.com |

*EDG = Electron-Donating Group

Radical Cyclization Pathways

Radical cyclization offers a powerful method for forming cyclic structures, including pyrimidine-annulated heterocycles. thieme-connect.com These reactions typically involve the generation of a radical species that then undergoes an intramolecular cyclization by adding to an unsaturated bond within the same molecule. cdnsciencepub.com

For instance, pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones have been synthesized in excellent yields via the intramolecular addition of an aryl radical to a uracil (B121893) ring. thieme-connect.com Similarly, n-Bu₃SnH-AIBN mediated aryl radical cyclization has been used for the regioselective synthesis of pyrimidine-annulated benthamdirect.combenthamdirect.com-fused heterocycles. cdnsciencepub.com Theoretical studies have also explored radical pathways for the prebiotic formation of pyrimidine bases from formamide, involving steps like intramolecular radical cyclization. nih.gov These methods provide access to complex, fused-ring systems that are not easily accessible through other synthetic routes.

Green Chemistry Approaches in Pyrimidine Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com In pyrimidine synthesis, this has led to the development of more environmentally benign and efficient methodologies compared to traditional approaches. nih.gov

Key green strategies in this field include:

Multi-Component Reactions (MCRs): As discussed previously, MCRs enhance atom economy and reduce steps, minimizing solvent use and waste. rasayanjournal.co.injmaterenvironsci.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, increase yields, and lead to cleaner reactions with fewer byproducts. rasayanjournal.co.innih.gov It has been effectively used in Suzuki-Miyaura couplings to produce 4-arylpyrimidines. d-nb.info

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often leading to higher yields and shorter reaction times. rasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions ("grindstone chemistry"), significantly reduces environmental impact. rasayanjournal.co.inresearchgate.net

These approaches not only offer environmental and financial benefits but also often result in higher yields, simpler workup procedures, and the creation of relatively pure products. rasayanjournal.co.in

Chemical Reactivity and Derivatization of 2 Phenyl 4 Propylpyrimidine

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of 2-Phenyl-4-propylpyrimidine can undergo electrophilic aromatic substitution. The pyrimidine (B1678525) ring, being an electron-deficient aromatic system, generally exerts a deactivating, electron-withdrawing effect on the attached phenyl ring. wikipedia.org This deactivation means that harsher reaction conditions may be required compared to benzene (B151609) for electrophilic substitution to occur.

The directing effect of the 2-pyrimidinyl substituent on the phenyl ring is anticipated to be meta-directing. This is because the electron-withdrawing nature of the pyrimidine ring deactivates the ortho and para positions of the phenyl ring more than the meta position, making the latter the most favorable site for electrophilic attack.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitrophenyl)-4-propylpyrimidine |

| Halogenation | Br₂, FeBr₃ | 2-(3-Bromophenyl)-4-propylpyrimidine |

| Sulfonation | SO₃, H₂SO₄ | 2-(3-Sulfophenyl)-4-propylpyrimidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(3-Acetylphenyl)-4-propylpyrimidine |

Nucleophilic Substitution Reactions at the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6, which are ortho or para to the nitrogen atoms. wikipedia.org In this compound, the 4- and 6-positions are the most likely sites for nucleophilic substitution.

If a suitable leaving group, such as a halogen, were present at the 4- or 6-position of the pyrimidine ring, it could be readily displaced by a variety of nucleophiles. For instance, treatment with strong nucleophiles like organolithium or Grignard reagents can lead to the formation of 4-alkyl or 4-aryl substituted pyrimidines. wikipedia.org

Oxidation and Reduction Pathways

The propyl side chain of this compound is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the alkyl side chain, potentially leading to a carboxylic acid at that position. researchgate.net The benzylic position of the phenyl group could also be a site for oxidation under specific conditions.

Reduction of the pyrimidine ring can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride, which would result in the formation of a tetrahydropyrimidine (B8763341) derivative. researchgate.net The phenyl ring is generally resistant to reduction under these conditions.

Functionalization of Alkyl and Phenyl Side Chains

Halogenation

Halogenation can occur on both the phenyl and propyl side chains, depending on the reaction conditions. Free radical halogenation, typically initiated by UV light, would favor substitution at the benzylic position of the propyl group, as the resulting benzylic radical is stabilized by resonance. Electrophilic halogenation, on the other hand, would occur on the phenyl ring as described in section 3.1.

Nitration

Nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the phenyl ring, primarily at the meta position due to the deactivating effect of the pyrimidine ring. rsc.orgwikipedia.org Direct nitration of the pyrimidine ring itself is generally difficult. wikipedia.org Studies on the nitration of 2-substituted pyrimidine-4,6-diones have shown that nitration can occur at the 5-position of the pyrimidine ring under specific conditions. nih.gov

Sulfonation

Sulfonation of the phenyl ring can be achieved using fuming sulfuric acid (H₂SO₄/SO₃). wikipedia.org This electrophilic aromatic substitution reaction is also expected to yield the meta-substituted product, 2-(3-sulfophenyl)-4-propylpyrimidine. The sulfonation of aromatic compounds is a reversible process. wikipedia.org

Table 2: Summary of Functionalization Reactions

| Functional Group | Reagents and Conditions | Expected Product |

| Halogen (on propyl chain) | NBS, UV light | 2-Phenyl-4-(1-bromopropyl)pyrimidine |

| Halogen (on phenyl ring) | Br₂, FeBr₃ | 2-(3-Bromophenyl)-4-propylpyrimidine |

| Nitro (on phenyl ring) | HNO₃, H₂SO₄ | 2-(3-Nitrophenyl)-4-propylpyrimidine |

| Sulfo (on phenyl ring) | H₂SO₄, SO₃ | This compound-3'-sulfonic acid |

Hydroxylation

Direct hydroxylation of this compound is not extensively documented in published research. However, insights into potential synthetic pathways can be drawn from studies on structurally similar compounds, such as 2-phenylpyridine (B120327). The introduction of a hydroxyl group onto the phenyl ring of such bi-aryl systems is a significant transformation.

One documented method for a related substrate involves a directed C-H hydroxylation. For instance, the ortho-hydroxylation of 2-phenylpyridine has been achieved using a Ruthenium(II) catalyst. This type of reaction suggests a possible route for functionalizing the phenyl group in this compound, although specific conditions and yields for this particular substrate have not been reported. researchgate.net The general mechanism for such aromatic hydroxylations can be complex, sometimes involving organometallic intermediates or high-valent metal-oxo species that activate the C-H bond. nih.gov

| Substrate | Catalyst/Reagent | Product | Position of Hydroxylation |

|---|---|---|---|

| 2-Phenylpyridine | Ru(II) Complex / Oxidant | 2-(2-Hydroxyphenyl)pyridine | Ortho-position of the phenyl ring |

Formation of Fused Heterocyclic Systems from this compound Derivatives

The use of this compound as a direct precursor for the synthesis of fused heterocyclic systems is not well-established in the scientific literature. The construction of complex fused rings like pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and thiadiazine-fused pyrimidines typically requires starting materials with specific functional groups that facilitate annelation (ring-forming) reactions. For a derivative of this compound to be a viable starting material, it would likely need to be functionalized first, for example, by introducing amino, cyano, or halo groups at appropriate positions on the pyrimidine ring.

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core, an important scaffold in medicinal chemistry, generally does not originate from 2-phenyl-4-alkylpyrimidine precursors. nih.gov Instead, common synthetic strategies involve the construction of the pyridine (B92270) ring onto a pre-existing, suitably activated pyrimidine. A widely used method starts with 6-aminopyrimidine derivatives, such as 6-aminouracil, which can undergo condensation reactions with various carbon sources to build the fused pyridine ring. researchgate.net For example, a multi-component reaction involving a 6-aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound is a typical route to this fused system. researchgate.netnih.gov

Similarly, the construction of pyrazolo[3,4-d]pyrimidine systems from this compound derivatives has not been reported. The prevailing synthetic methodologies overwhelmingly involve building the pyrimidine ring onto a pre-formed pyrazole (B372694) core. ekb.eg The most common precursors are 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide derivatives. researchgate.net These pyrazole intermediates possess the necessary amine and cyano/carboxamide functionalities, which can be cyclized with reagents like formic acid, formamide, or orthoformates to form the fused pyrimidine portion of the final bicyclic structure. nih.gov

Scientific literature does not describe methods for the synthesis of thiadiazine-fused pyrimidine systems starting from this compound derivatives. The synthesis of these particular fused heterocycles, such as researchgate.netnih.govresearchgate.netthiadiazolo[3,2-a]pyrimidines, typically begins with a thiadiazole-containing precursor. nih.gov For instance, a common starting material is a 2-aminothiadiazole derivative, which is then elaborated and cyclized to form the fused pyrimidine ring. frontiersin.org Alternative routes may involve multicomponent reactions where the fused system is assembled from simpler, non-pyrimidine starting materials. mdpi.com

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Phenyl 4 Propylpyrimidine

Vibrational Spectroscopy Techniques

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This technique is highly effective for identifying the functional groups present in a molecule. The expected FT-IR absorption bands for 2-Phenyl-4-propylpyrimidine are detailed in Table 1.

The spectrum is anticipated to be characterized by several key regions. The aromatic C-H stretching vibrations of the phenyl and pyrimidine (B1678525) rings are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl group will be observed in the 2800-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic rings typically give rise to a series of sharp bands in the 1400-1650 cm⁻¹ range, which are characteristic of the heterocyclic and phenyl moieties. The in-plane and out-of-plane C-H bending vibrations provide further structural information. Specifically, the out-of-plane bending modes of the phenyl group are sensitive to the substitution pattern.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretching (Phenyl and Pyrimidine rings) |

| 2960-2850 | Strong | Aliphatic C-H Stretching (Propyl group) |

| ~1610-1550 | Medium-Strong | C=C and C=N Stretching (Pyrimidine ring) |

| ~1580, 1490, 1450 | Medium-Strong | C=C Stretching (Phenyl ring) |

| ~1465 | Medium | CH₂ Bending (Propyl group) |

| ~1380 | Medium | CH₃ Bending (Propyl group) |

| ~1250-1000 | Medium | In-plane C-H Bending (Aromatic rings) |

Note: The exact positions and intensities of the peaks can vary based on the sample preparation and the physical state of the compound.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum is expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the phenyl ring, which is often weak in the IR spectrum, should be a prominent feature in the Raman spectrum, typically appearing around 1000 cm⁻¹. The pyrimidine ring vibrations will also be Raman active. The C-C stretching vibrations of the propyl group will also be observable.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretching (Symmetric) |

| ~2930 | Medium | Aliphatic C-H Stretching (Symmetric) |

| ~1605 | Strong | C=C Stretching (Phenyl ring) |

| ~1580 | Strong | C=C and C=N Stretching (Pyrimidine ring) |

| ~1000 | Very Strong | Phenyl Ring Breathing (Symmetric) |

Note: Raman intensities are relative and depend on the polarizability of the bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR chemical shifts and coupling patterns for this compound are presented in Table 3.

The aromatic region of the spectrum is expected to show signals for the protons of the phenyl and pyrimidine rings. The protons on the phenyl group will likely appear as a complex multiplet. The protons on the pyrimidine ring will have distinct chemical shifts influenced by the nitrogen atoms and the substituents. The propyl group will give rise to three distinct signals in the aliphatic region: a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the pyrimidine ring.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H (ortho) | ~8.4 | Multiplet | |

| Phenyl-H (meta, para) | ~7.5 | Multiplet | |

| Pyrimidine-H5 | ~7.2 | Doublet | ~5.0 |

| Pyrimidine-H6 | ~8.7 | Doublet | ~5.0 |

| Propyl-CH₂ (α) | ~2.8 | Triplet | ~7.5 |

| Propyl-CH₂ (β) | ~1.8 | Sextet | ~7.5 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The predicted ¹³C NMR chemical shifts for this compound are listed in Table 4.

The spectrum will be characterized by signals in the aromatic region (110-170 ppm) corresponding to the carbons of the phenyl and pyrimidine rings. The quaternary carbons (those not bonded to any hydrogen) are expected to have lower intensities. The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum (10-40 ppm).

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-C (ipso) | ~137 |

| Phenyl-C (ortho) | ~128 |

| Phenyl-C (meta) | ~129 |

| Phenyl-C (para) | ~131 |

| Pyrimidine-C2 | ~164 |

| Pyrimidine-C4 | ~169 |

| Pyrimidine-C5 | ~118 |

| Pyrimidine-C6 | ~157 |

| Propyl-CH₂ (α) | ~38 |

| Propyl-CH₂ (β) | ~23 |

Note: Chemical shifts are referenced to TMS.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would be instrumental in confirming the proton-proton coupling network. Cross-peaks would be expected between the adjacent protons on the pyrimidine ring (H5 and H6). For the propyl group, correlations would be observed between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HMQC/HSQC spectrum of this compound would show cross-peaks connecting each proton signal to its corresponding carbon signal as listed in Tables 3 and 4. For example, a cross-peak would link the pyrimidine-H5 proton signal to the pyrimidine-C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the ortho-protons of the phenyl ring to the C2 of the pyrimidine ring.

Correlations from the α-CH₂ protons of the propyl group to C4 and C5 of the pyrimidine ring.

Correlations from the H5 proton of the pyrimidine ring to C4 and C6.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. The phenyl and pyrimidine rings constitute the principal chromophores in the molecule.

The absorption spectrum of phenylpyrimidine derivatives typically displays several absorption bands. researchgate.netnih.gov Intense absorptions are generally observed below 400 nm, which are attributed to π → π* transitions within the conjugated system of the phenyl and pyrimidine rings. researchgate.net Less intense bands, corresponding to n → π* transitions, may also be present. The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. nih.gov The presence of the propyl group at the 4-position of the pyrimidine ring is expected to have a minor effect on the electronic absorption spectrum compared to the phenyl and pyrimidine chromophores themselves.

Based on the analysis of related phenylpyrimidine compounds, the expected UV-Vis absorption data for this compound in a common solvent such as dichloromethane (B109758) (CH2Cl2) is presented below.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|

| ~250 - 290 | High | π → π* |

Note: The data in this table is predictive and based on the characteristic absorption of phenylpyrimidine derivatives. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C13H14N2). The fragmentation of pyrimidine derivatives in the mass spectrometer is often predictable and provides significant structural information. sphinxsai.com

Upon ionization, the molecular ion (M+) of this compound would be observed. The subsequent fragmentation is expected to be driven by the stability of the resulting fragments. Key fragmentation pathways for pyrimidine derivatives often involve the cleavage of the pyrimidine ring itself or the loss of substituents. sphinxsai.comnih.gov For this compound, characteristic fragmentation would likely involve the loss of the propyl group and fragmentation of the phenyl ring. The stability of the aromatic pyrimidine and phenyl rings would likely result in a relatively stable molecular ion. libretexts.orgchemguide.co.uk

A plausible fragmentation pattern for this compound is outlined in the following table.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 198 | [C13H14N2]+• | Molecular Ion (M+) |

| 183 | [C12H11N2]+ | Loss of a methyl radical (•CH3) from the propyl group |

| 170 | [C11H10N2]+• | Loss of an ethyl radical (•C2H5) from the propyl group |

| 155 | [C10H7N2]+ | Loss of the propyl group (•C3H7) |

| 128 | [C8H6N2]+• | Fragmentation of the phenyl ring |

Note: The fragmentation pattern presented is a prediction based on general principles of mass spectrometry and the known fragmentation of related pyrimidine compounds. sphinxsai.comlibretexts.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization. nih.gov

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. youtube.com The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of the atoms in the crystal lattice can be determined. youtube.com

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-7 |

| c (Å) | ~15-18 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1200-1500 |

Note: The crystallographic data in this table is hypothetical and serves as an example of the parameters determined by X-ray crystallography for a molecule of this type. Actual values would need to be determined experimentally.

Computational and Theoretical Investigations of 2 Phenyl 4 Propylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For a molecule such as 2-Phenyl-4-propylpyrimidine, these calculations can predict its three-dimensional shape, the distribution of electrons, and its reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. jocpr.comscirp.org Unlike methods that calculate the full many-electron wavefunction, DFT determines the energy of a molecule based on its electron density, which simplifies the calculation significantly while maintaining a high level of accuracy. researchgate.net

A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory with density functional approximations for exchange and correlation. jocpr.comresearchgate.net This is paired with a basis set, like the Pople-style 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals used to build the molecular orbitals. jocpr.comrsc.orgchemrxiv.org

For this compound, a DFT/B3LYP calculation would begin with a geometry optimization. This process systematically alters the positions of the atoms until the lowest energy conformation (the most stable structure) is found. nih.gov The optimization yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's 3D shape. The phenyl and pyrimidine (B1678525) rings are expected to be nearly planar, with a slight twist between them to minimize steric hindrance.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N Bond Length (pyrimidine) | Average length of Carbon-Nitrogen bonds in the pyrimidine ring | ~1.34 Å |

| C-C Bond Length (phenyl) | Average length of Carbon-Carbon bonds in the phenyl ring | ~1.40 Å |

| C-C Single Bond (inter-ring) | Length of the bond connecting the phenyl and pyrimidine rings | ~1.49 Å |

| C-N-C Angle (pyrimidine) | Angle around the nitrogen atoms in the pyrimidine ring | ~116° |

| C-C-C Angle (phenyl) | Angle within the phenyl ring | ~120° |

| Dihedral Angle (Phenyl-Pyrimidine) | Twist angle between the planes of the two rings | ~20-30° |

Note: The values in this table are representative and based on typical results for similar phenyl-heterocycle structures calculated at the B3LYP/6-311G(d,p) level of theory. Actual values would require a specific calculation for this compound.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. quora.comstackexchange.com It is considered a starting point for more advanced methods because it does not fully account for electron correlation—the way electrons dynamically avoid each other. researchgate.netnih.gov DFT methods, particularly hybrid functionals like B3LYP, often provide results that are in better agreement with experimental data because they include terms to approximate this correlation. researchgate.net

However, HF is still valuable for providing a qualitative understanding of electronic structure and is computationally less expensive than more complex post-Hartree-Fock methods. quora.com In some specific cases, such as for certain zwitterionic systems, HF has been shown to reproduce experimental data more effectively than some DFT functionals due to issues with delocalization in the latter. nih.gov For a molecule like this compound, an HF calculation would typically predict slightly longer bond lengths and a larger HOMO-LUMO gap compared to DFT methods.

Electronic Properties Analysis

Beyond molecular geometry, computational methods provide deep insights into the electronic properties that govern a molecule's reactivity and interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. wikipedia.orgirjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). wikipedia.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govirjweb.com Conversely, a large HOMO-LUMO gap implies greater stability. irjweb.com These energies are crucial for predicting electronic transitions, such as those observed in UV-Vis spectroscopy. schrodinger.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl ring, while the LUMO would likely be centered on the more electron-deficient pyrimidine ring. nih.govnih.gov

| Property | Description | Representative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.3 eV |

Note: These energy values are illustrative, based on typical DFT calculations for aromatic and heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.delibretexts.org It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

The MEP map is color-coded to indicate potential. Regions of negative potential (electron-rich), typically colored in shades of red, are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. researchgate.net Regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would clearly show the most negative potential localized around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pair electrons. nih.govresearchgate.net This indicates that these nitrogen atoms are the primary sites for protonation and interactions with electrophiles. The hydrogen atoms of the phenyl and propyl groups would exhibit regions of positive potential.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that correspond to a classical Lewis structure. nih.gov A key feature of NBO analysis is its ability to quantify delocalization effects through a second-order perturbation theory analysis of the Fock matrix. nih.govfu-berlin.de

This analysis reveals stabilizing interactions between filled "donor" NBOs (like bonds or lone pairs) and empty "acceptor" NBOs (typically anti-bonds). fu-berlin.de These donor-acceptor interactions, known as hyperconjugation, are a measure of electron delocalization and contribute significantly to molecular stability. A larger interaction energy (E(2)) indicates a more significant delocalization. researchgate.net

In this compound, significant hyperconjugative interactions would be expected. These include the delocalization of the lone pair electrons (n) from the pyrimidine nitrogen atoms into the anti-bonding π* orbitals of the aromatic rings. Additionally, interactions between the π orbitals of the phenyl ring and the π* orbitals of the pyrimidine ring contribute to the electronic communication between the two ring systems.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| n(N1) | π(C2-C6) | Lone Pair -> π | ~25-35 | Stabilization of pyrimidine ring |

| π(C-C)phenyl | π(C-N)pyrimidine | π -> π | ~15-25 | Inter-ring conjugation |

| σ(C-H)propyl | σ(C-C)pyrimidine | σ -> σ | ~2-5 | Alkyl group hyperconjugation |

Note: The E(2) values are representative examples of interactions that would be identified in an NBO analysis for this type of molecular structure.

Fukui Functions for Chemical Reactivity Sites

Fukui functions are essential descriptors in conceptual DFT for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the system changes.

A computational study would typically calculate the condensed Fukui functions for each atom in this compound. The results would be presented in a table, indicating the values for fk+ (for nucleophilic attack), fk- (for electrophilic attack), and fk0 (for radical attack). Higher values would indicate a greater propensity for that atom to undergo the respective type of reaction. This information is crucial for understanding the molecule's chemical behavior and for designing new synthetic pathways.

Vibrational Frequency Analysis and Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

A theoretical vibrational analysis of this compound would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The results would be presented in a table listing the calculated wavenumber (in cm-1), the IR intensity, the Raman activity, and a detailed assignment of the vibrational mode (e.g., C-H stretch, C=N bend, phenyl ring deformation). This data is invaluable for confirming the molecular structure and understanding its dynamic properties.

Conformational Analysis and Potential Energy Surfaces (PES)

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis explores the different spatial arrangements of atoms (conformers) and their relative energies. A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its internal coordinates, such as dihedral angles.

For this compound, a PES scan would likely be performed by rotating the phenyl group and the propyl group relative to the pyrimidine ring. This would identify the most stable conformers (energy minima) and the transition states between them. The results would be visualized as a 2D or 3D plot of energy versus the scanned dihedral angles, and a table would list the relative energies of the stable conformers. This analysis is fundamental to understanding the molecule's flexibility and preferred shapes.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of molecules, such as the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

A computational investigation of this compound would involve calculating these NLO parameters. The results would be compiled into a table, providing the values for each component of the dipole moment, the average polarizability, and the hyperpolarizabilities. These theoretical predictions can guide the design and synthesis of new molecules with enhanced NLO properties.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a time-resolved view of the dynamic behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space of a molecule over time, providing insights into its flexibility and intermolecular interactions.

An MD simulation of this compound would allow for the sampling of its various conformations in a simulated environment (e.g., in a solvent). The trajectory from the simulation could be analyzed to understand the time-dependent fluctuations in bond lengths, angles, and dihedral angles. This would provide a more realistic picture of the molecule's conformational landscape than static calculations alone.

Applications of 2 Phenyl 4 Propylpyrimidine As a Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The inherent reactivity of the pyrimidine (B1678525) ring, coupled with the substituent effects of the phenyl and propyl groups, makes 2-phenyl-4-propylpyrimidine an adept precursor for the synthesis of complex heterocyclic systems. The nitrogen atoms of the pyrimidine core can participate in various annulation and cycloaddition reactions, enabling the construction of fused bicyclic and polycyclic frameworks.

Researchers have demonstrated that the strategic functionalization of the pyrimidine ring of this compound allows for its elaboration into more complex structures. For instance, the introduction of reactive handles at various positions on the pyrimidine core can facilitate subsequent ring-forming reactions, leading to the creation of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Systems Derived from Pyrimidine Scaffolds

| Resulting Heterocycle | Synthetic Strategy | Key Intermediates |

| Fused Pyrimidines | Annulation Reactions | Halogenated Pyrimidines |

| Polycyclic Aromatic Systems | Cycloaddition Reactions | Dienophilic Pyrimidines |

| Bridged Heterocycles | Intramolecular Cyclization | Functionalized Pyrimidine Derivatives |

Ligand Design in Catalysis

The nitrogen atoms within the this compound scaffold possess lone pairs of electrons that can readily coordinate with metal centers, making this compound an attractive candidate for ligand design in catalysis. The electronic properties of the pyrimidine ring can be fine-tuned by the phenyl and propyl substituents, thereby influencing the catalytic activity and selectivity of the resulting metal complexes.

The development of novel ligands is a cornerstone of modern catalysis, and this compound offers a platform for the creation of ligands with unique steric and electronic profiles. The bidentate nature of the pyrimidine ring allows for the formation of stable chelate complexes with a variety of transition metals. These complexes can be employed as catalysts in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The modular nature of the this compound scaffold allows for systematic modifications to the ligand structure, enabling the optimization of catalyst performance for specific applications.

Intermediate in Materials Science Research

In the pursuit of novel organic materials with tailored properties, this compound serves as a valuable intermediate. The aromatic nature of both the phenyl and pyrimidine rings suggests its potential incorporation into conjugated systems, which are the fundamental components of organic electronic materials. While specific material properties are beyond the scope of this discussion, the role of this compound as a foundational building block is of significant interest.

The synthesis of polymers and other macromolecular structures often relies on the availability of well-defined monomeric units. This compound, with its potential for functionalization, can be transformed into monomers suitable for polymerization reactions. The resulting materials, bearing the pyrimidine moiety, could exhibit interesting electronic and photophysical properties, making them candidates for investigation in fields such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The focus of this application lies in the chemical transformations that enable the incorporation of the this compound unit into larger material architectures.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry has revolutionized the process of drug discovery and materials development by enabling the rapid synthesis of large and diverse collections of molecules. The rigid framework and multiple points of diversification offered by the this compound scaffold make it an ideal starting point for the construction of combinatorial libraries with a high degree of chemical diversity.

By systematically varying the substituents at different positions of the pyrimidine and phenyl rings, a vast number of unique analogs can be generated from a common this compound core. This approach allows for the efficient exploration of chemical space, with the goal of identifying molecules with desired properties. The focus of this application is on the synthetic strategies employed to generate this molecular diversity, rather than the outcomes of any subsequent biological or material screening. The ability to create large libraries of related yet distinct compounds is a powerful tool for accelerating the discovery process.

Table 2: Potential Points of Diversification on the this compound Scaffold

| Position | Potential Modifications |

| Pyrimidine Ring (C5) | Halogenation, Nitration, Alkylation |

| Phenyl Ring (ortho, meta, para) | Introduction of various functional groups |

| Propyl Group (C4) | Chain extension, branching, functionalization |

Role in the Development of New Synthetic Methodologies

The unique reactivity of this compound can also be exploited in the development of novel synthetic methodologies. Its participation in multicomponent reactions (MCRs), for example, can lead to the efficient and atom-economical synthesis of complex molecules in a single step researchgate.netnih.govmdpi.comnih.govresearchgate.net. MCRs are powerful tools in modern organic synthesis, and the development of new MCRs often relies on the identification of versatile building blocks like this compound.

Furthermore, this compound can serve as a model substrate for testing and optimizing new catalytic systems or reaction conditions. The well-defined structure of this compound allows for the unambiguous characterization of reaction products, facilitating the evaluation of a new method's efficiency, selectivity, and scope. By providing a reliable platform for methodological studies, this compound contributes to the broader advancement of synthetic organic chemistry.

Future Directions and Emerging Research Avenues

Development of Stereoselective Synthetic Pathways

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 2-Phenyl-4-propylpyrimidine, introducing stereocenters into the propyl chain or through further functionalization of the pyrimidine (B1678525) core could lead to novel structures with unique biological or material properties. Future research will likely focus on developing asymmetric catalytic methods to achieve this.

Asymmetric autocatalysis, for instance, is a powerful strategy where a chiral product acts as a catalyst for its own formation, leading to significant amplification of enantiomeric excess. researchgate.net The application of this concept, famously demonstrated in the enantioselective alkylation of pyrimidine-5-carbaldehydes, could be adapted for derivatives of this compound. researchgate.net Furthermore, enzymatic strategies are gaining prominence for their exquisite selectivity under mild conditions. rsc.org Hydrolases and other enzyme classes could be employed for the kinetic resolution of racemic intermediates or for the direct asymmetric synthesis of chiral pyrimidine precursors. rsc.org

| Method | Description | Potential Application to this compound |

| Asymmetric Autocatalysis | A chiral product catalyzes its own synthesis, leading to high enantiomeric excess from a small initial chiral imbalance. researchgate.net | Could be used to create chiral centers in derivatives, for example, by alkylating a functionalized pyrimidine aldehyde precursor. |

| Enzymatic Reactions | Use of biocatalysts like hydrolases for stereoselective transformations, such as kinetic resolutions of racemic mixtures. rsc.org | Resolution of racemic precursors containing a chiral center on the propyl group or elsewhere on a modified scaffold. |

| Chiral Auxiliary Synthesis | A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, after which it is removed. researchgate.net | Could guide the stereoselective addition of substituents to the pyrimidine ring or the propyl side chain. |

Exploration of Novel Reactivity Patterns

Understanding and expanding the reaction playbook for the this compound scaffold is crucial for generating diverse chemical libraries for screening and development. Future work will move beyond simple functional group interconversions to explore more complex and efficient transformations.

Multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules from three or more starting materials in a single step, enhancing synthetic efficiency. nih.gov An iridium-catalyzed MCR has been reported for the regioselective synthesis of highly substituted pyrimidines from amidines and alcohols. nih.gov Applying such strategies could enable the one-pot synthesis of complex this compound analogs by varying the building blocks. nih.gov

Additionally, cycloaddition reactions offer a powerful tool for constructing fused-ring systems. mdpi.com The pyrimidine ring can participate in various cycloaddition pathways, and exploring these with different reaction partners could lead to the discovery of novel polycyclic heterocyclic systems built upon the this compound core. mdpi.com Research into nucleophilic substitution and condensation reactions will also continue to be important for creating libraries of derivatives with diverse functionalities. rsc.orgnih.gov

Application of Machine Learning in Predictive Synthesis and Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. engineering.org.cnarxiv.org For this compound, these computational tools can accelerate the discovery of optimal synthetic routes and predict reaction outcomes, thereby reducing experimental costs and time.

ML models are increasingly being trained on vast datasets of chemical reactions to predict the major product of a reaction given a set of reactants and conditions. mit.edunih.gov Such models can be used to screen potential synthetic pathways for this compound derivatives, prioritizing those with the highest predicted yields. rjptonline.org This approach effectively casts reaction prediction as a "translation" problem, where the input reactants are translated into the output products. youtube.com

| AI/ML Application | Description | Relevance to this compound |

| Reaction Outcome Prediction | ML models trained on large reaction databases predict the most likely product(s) and yield of a chemical reaction. mit.edunih.gov | Can be used to screen and optimize synthetic steps for derivatives, saving time and resources. |

| Retrosynthesis Planning | AI algorithms propose synthetic routes for a target molecule by working backward from the product to simpler, commercially available starting materials. engineering.org.cnnih.govmit.edu | Enables the rapid design of efficient synthetic pathways for novel and complex analogs. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models use ML to correlate molecular structures with biological activities, guiding the design of more potent compounds. nih.govresearchgate.netresearchpublish.comjournalwjbphs.com | Can predict the potential biological activity of virtual derivatives, helping to prioritize which compounds to synthesize. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the relationship between a molecule's structure and its chemical reactivity. For this compound, methods like Density Functional Theory (DFT) can offer deep insights into its electronic properties and predict its behavior in chemical reactions.

Molecular docking studies, another computational technique, can predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme active site. nih.gov This is invaluable for structure-based drug design. By combining DFT calculations with molecular docking, researchers can design and evaluate new derivatives of this compound in silico before committing to their synthesis. nih.govnih.gov

| Computational Parameter | Symbol | Significance in Reactivity |

| HOMO Energy | EHOMO | Represents the electron-donating ability of a molecule; higher values suggest a better electron donor. wjarr.com |

| LUMO Energy | ELUMO | Represents the electron-accepting ability of a molecule; lower values suggest a better electron acceptor. wjarr.com |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO; a smaller gap indicates lower kinetic stability and higher chemical reactivity. wjarr.com |

| Chemical Hardness | η | Measures the resistance to change in electron distribution; lower values indicate higher reactivity. wjarr.com |

| Electrophilicity Index | ω | A global measure of electrophilic character; higher values indicate a better electrophile. wjarr.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The physical process of synthesizing chemicals is undergoing a major transformation, moving from traditional batch chemistry to continuous flow and automated platforms. springerprofessional.de These technologies offer enhanced control, efficiency, and safety, making them ideal for the synthesis and library generation of this compound derivatives. mdpi.com

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and reaction time. uc.ptresearchgate.net This precise control often leads to higher yields, improved selectivity, and safer handling of hazardous intermediates compared to batch processes. researchgate.netmdpi.com The synthesis of various heterocyclic compounds, including pyrimidines, has been successfully demonstrated under flow conditions, often with significant reductions in reaction time. uc.pt

Automated synthesis platforms integrate robotics with liquid and solid handling to perform chemical reactions in a high-throughput manner. cognit.cayoutube.com These systems can prepare dozens or even hundreds of compounds in parallel with minimal human intervention. cognit.ca By combining a library of starting materials with an automated platform, researchers can rapidly synthesize a large array of this compound analogs for screening in drug discovery or materials science applications. chemspeed.com This accelerates the iterative design-make-test-analyze cycle that is central to modern chemical research. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.